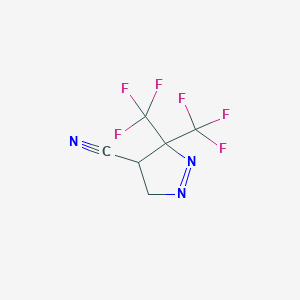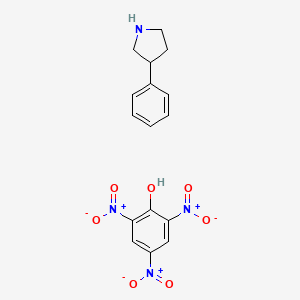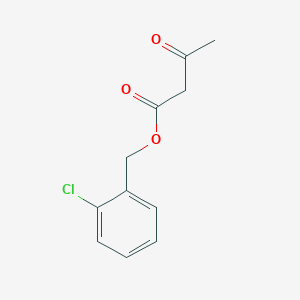
(2-Chlorophenyl)methyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methyl 3-oxobutanoate is an organic compound with the molecular formula C12H13ClO3 It is a derivative of butanoic acid and features a chlorophenyl group attached to a methyl 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with (2-chlorophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Chlorophenyl)methyl 3-oxobutanoic acid.
Reduction: Formation of (2-Chlorophenyl)methyl 3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methyl 3-hydroxybutanoate
- (2-Chlorophenyl)methyl 3-oxobutanoic acid
- (2-Chlorophenyl)methyl 3-aminobutanoate
Highlighting Uniqueness
(2-Chlorophenyl)methyl 3-oxobutanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
CAS No. |
61312-26-3 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)6-11(14)15-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 |
InChI Key |
WTZXTWAKAQXSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14566121.png)
![Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14566123.png)
![{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14566128.png)

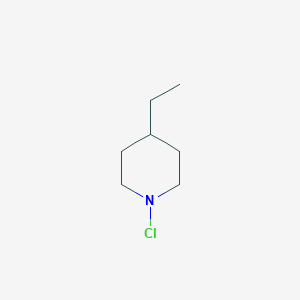
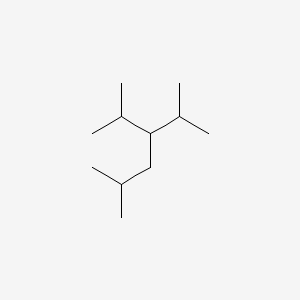
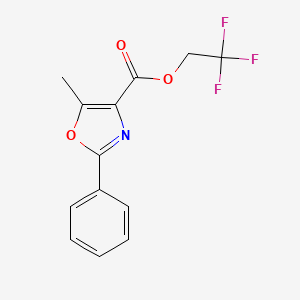
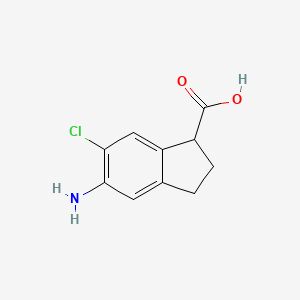
![Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane](/img/structure/B14566166.png)
![5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14566171.png)
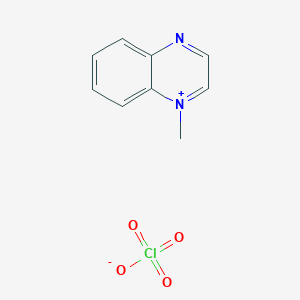
![10-[2-(5-Hydroxyocta-1,3-dien-7-YN-1-YL)phenyl]deca-5,7,9-trien-1-YN-4-OL](/img/structure/B14566183.png)
